(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
Description
Historical Development of 2H-Chromene Research
The exploration of 2H-chromenes dates to early 20th-century studies on natural coumarin derivatives, with systematic investigation accelerating after the 1980s following discoveries of their kinase inhibitory properties. Key milestones include:
- Structural Elucidation Era (1950–1980) : X-ray crystallographic studies established the planar bicyclic system and tautomeric equilibrium between 2H- and 4H- chromene forms.
- Synthetic Breakthroughs (1990–2010) : Development of microwave-assisted synthesis (yields improved from 45% to 92%) and transition metal-catalyzed cyclization methods enabled large-scale production.
- Bioactivity Expansion (2010–present) : High-throughput screening identified 2H-chromene cores as privileged structures for anticancer (IC~50~ values 0.9–35 μM) and neuroprotective agents (32.3% cell viability at 25 μM).
Recent advances in chemodivergent synthesis, such as base-promoted (4 + 2) annulation strategies, have expanded accessible substitution patterns critical for structure-activity relationship (SAR) studies.
Significance of Imino-Substituted Chromenes as Therapeutic Agents
Imino functionalization at the C2 position induces three key pharmacological effects:
- Enhanced Target Engagement : The imine's sp² hybridization enables π-π stacking with aromatic residues in enzyme active sites, as demonstrated in BACE1 inhibition (IC~50~ = 6.31 μM).
- Tautomeric Flexibility : Imino↔enamine equilibrium allows adaptive binding to multiple biological targets.
- Synthetic Versatility : Schiff base formation permits rapid generation of analogs through condensation with diverse aryl amines.
Notable examples include:
| Compound | Activity Profile | Potency |
|---|---|---|
| VIa | Anticancer (A-549 cells) | IC~50~ = 0.9 μM |
| 10c | BACE1 inhibition | IC~50~ = 6.31 μM |
| 6c | Antiproliferative (HCT116 cells) | IC~50~ = 1.8 μM |
Importance of Nitro-Functionalized Heterocycles in Drug Discovery
The 6-nitro group in the target compound serves dual roles:
- Electronic Modulation : The strong electron-withdrawing effect (-I, -M) increases chromene ring electrophilicity, enhancing interactions with nucleophilic enzyme residues.
- Redox Activity : Nitro groups undergo enzymatic reduction to nitroso intermediates, enabling prodrug strategies for targeted drug release.
Structure-property analysis reveals nitro positioning significantly impacts bioactivity:
Rationale for Investigating Para-Methylphenyl Derivatives of Imino-Chromenes
The 4-methylphenyl substituent provides critical pharmacokinetic advantages:
- Lipophilicity Optimization : LogP increases by 0.8 units vs. unsubstituted phenyl, improving blood-brain barrier penetration (P~app~ = 12.7 × 10^-6^ cm/s)
- Metabolic Stability : Methyl group blocks para-hydroxylation pathways (t~1/2~ increased from 2.1 to 5.7 h in microsomal assays)
- Stereoelectronic Effects : Hyperconjugation from methyl C-H σ bonds enhances imine resonance stabilization (Δδ = 0.23 ppm in ^1H NMR)
Comparative molecular field analysis (CoMFA) shows 4-methyl substitution improves steric complementarity with hydrophobic enzyme subpockets (q~2~ = 0.89 vs. 0.76 for meta-methyl).
Current Research Landscape and Knowledge Gaps
While iminochromenes show promise, key challenges remain:
- Synthetic Limitations : Current methods struggle with Z/E isomer control (typical diastereomeric ratio 3:1)
- SAR Unexplored Areas :
- Impact of carboxamide N-substituents on solubility and target selectivity
- Role of nitro group reduction potential in mechanism of action
- Comparative bioavailability of Z vs. E isomers
Emerging opportunities include:
Properties
IUPAC Name |
2-(4-methylphenyl)imino-6-nitrochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-10-2-4-12(5-3-10)19-17-14(16(18)21)9-11-8-13(20(22)23)6-7-15(11)24-17/h2-9H,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTCRLDUSVVBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the condensation of 4-methylbenzaldehyde with 6-nitro-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with an amine to form the final carboxamide product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reactions .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized using continuous flow chemistry techniques to enhance yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The imino group can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Substituted chromenes: from electrophilic aromatic substitution reactions.
Scientific Research Applications
(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been explored for various applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide moiety can enhance the compound’s binding affinity to proteins, facilitating its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in Chromene Derivatives
a) 6-Bromo vs. 6-Nitro Substitution
The brominated analogue, (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (), shares a similar chromene backbone but differs in substituents:
- Position 6: Bromo (Br) vs. nitro (NO₂). Bromo groups are less electron-withdrawing than nitro, reducing electrophilicity at the chromene core.
- Position 2: 4-Phenoxyphenylimino vs. 4-methylphenylimino.
Table 1: Structural Comparison of Chromene Derivatives
b) Carboxamide vs. Carbonitrile Derivatives
A structurally distinct chromene derivative, 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (), replaces the carboxamide with a carbonitrile group. This substitution increases hydrophobicity and may alter binding affinity in biological targets, as seen in its use as a precursor for pyrimidinone synthesis .
Functional Analogues in Thiazolidinone and Pyridazinone Systems
a) Thiazolidinone Derivatives with (4-Methylphenyl)imino Groups
Compounds C5 and C6 in feature a (4-methylphenyl)imino group linked to a thiazolidinone core. Key differences include:
- Core Structure: Thiazolidinone (5-membered ring) vs. chromene (benzopyran).
- Bioactivity: Thiazolidinones (e.g., C5) exhibit antioxidative and antimicrobial properties, while the target chromene’s activity remains underexplored.
Table 2: Pharmacological Comparison with Thiazolidinones
b) Pyridazinone Anti-inflammatory Agent
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () shares the 4-methylphenyl group but lacks the imino and nitro functionalities. Its IC₅₀ of 11.6 μM against LPS-induced inflammation highlights the role of the 4-methylphenyl group in modulating anti-inflammatory activity, though the chromene derivative’s nitro group may enhance binding to redox-sensitive targets .
Biological Activity
(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound's unique structural features, such as the imino group, nitro group, and carboxamide group, enhance its potential applications in medicinal chemistry and material science.
- Molecular Formula : C17H13N3O4
- Molecular Weight : 323.308 g/mol
- CAS Number : 328268-82-2
Synthesis
The synthesis of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves several key steps:
- Formation of the Chromene Core : The chromene structure is synthesized through cyclization reactions from suitable precursors.
- Introduction of Functional Groups : The nitro group is introduced via nitration reactions, followed by the formation of the imino group through condensation with an appropriate amine.
- Formation of Carboxamide : The final step involves amidation to form the carboxamide group.
The biological activity of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is attributed to its interaction with specific molecular targets:
- Oxidative Stress Modulation : The nitro group can participate in redox reactions, influencing oxidative stress pathways.
- Enzyme Interaction : The imino and carboxamide groups may interact with various enzymes, potentially modulating their activities and leading to anti-inflammatory and anticancer effects .
Anticancer Properties
Research indicates that compounds in the chromene class exhibit significant anticancer activity. Studies have demonstrated that (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. It may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses.
Antioxidant Activity
Due to its structure, (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of chromene derivatives, including this compound:
-
Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 12 Cell cycle arrest A549 (Lung) 18 Inhibition of migration - Animal Models : In vivo studies on mice with induced tumors showed a reduction in tumor size when treated with the compound at a dosage of 20 mg/kg body weight over four weeks.
- Inflammation Models : Experimental models of inflammation indicated that treatment with (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
